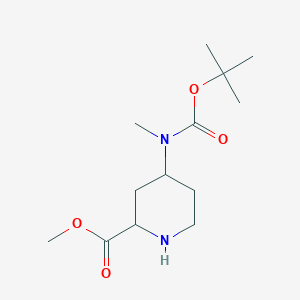

4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester

Description

4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected methylamino group at the 4-position and a methyl ester at the 2-carboxylic acid position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical chemistry, where piperidine scaffolds are prevalent due to their biological relevance. The Boc group enhances stability during synthetic steps, while the methyl ester improves lipophilicity, facilitating membrane permeability in drug candidates.

Properties

CAS No. |

1219374-15-8 |

|---|---|

Molecular Formula |

C13H24N2O4 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-2-carboxylate |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15(4)9-6-7-14-10(8-9)11(16)18-5/h9-10,14H,6-8H2,1-5H3 |

InChI Key |

CCOAFXUJNHQVBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNC(C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester typically involves the following steps:

Protection of the amine group: The amine group of piperidine is protected using tert-butoxycarbonyl (Boc) to form Boc-piperidine.

Alkylation: The protected amine is then alkylated with methyl bromoacetate under basic conditions to introduce the ester functionality.

Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Using large reactors to carry out the protection, alkylation, and deprotection steps.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The compound can act as a precursor in the synthesis of biologically active molecules, influencing pathways related to its structural components. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related piperidine derivatives:

Key Differences and Implications

Boc Protection vs. Other Protecting Groups :

- The target compound’s Boc group is hydrolyzed under acidic conditions (e.g., HCl in dioxane), whereas benzyl esters (e.g., in ) require catalytic hydrogenation for removal. This distinction impacts synthetic strategy flexibility .

Ester vs. Carboxylic Acid :

- The methyl ester in the target compound increases lipophilicity compared to free carboxylic acids (e.g., ), which may enhance bioavailability but reduce aqueous solubility .

Substituent Effects: Fluorination (e.g., ) or phosphonomethyl groups (e.g., ) alter electronic and steric profiles, influencing binding affinity in drug-receptor interactions. For instance, fluorinated analogs often exhibit improved metabolic stability .

Biological Activity

4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester, also known as Boc-methyl-piperidine-2-carboxylic acid methyl ester, is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

The biological activity of this compound primarily revolves around its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as enzyme inhibition, receptor modulation, and neuroprotective effects.

- Enzyme Inhibition : Compounds structurally related to this piperidine derivative have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathology of neurodegenerative diseases like Alzheimer's disease .

- Neuroprotective Effects : In vitro studies have demonstrated that related compounds can protect neuronal cells from amyloid-beta-induced toxicity by reducing oxidative stress markers and inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological implications of piperidine derivatives:

- Astrocyte Protection : A study highlighted that a related compound demonstrated significant protective effects on astrocytes against amyloid-beta toxicity, suggesting a mechanism involving the modulation of inflammatory cytokines . The compound was able to improve cell viability significantly when co-administered with amyloid-beta peptides.

- Oxidative Stress Reduction : Another research effort showed that piperidine derivatives could reduce malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating potential antioxidant properties . However, the effectiveness varied compared to established treatments like galantamine.

Comparative Biological Activity Table

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | CB7297922 | C13H24N2O4 | Potential neuroprotective and enzyme inhibitory effects |

| M4 (related compound) | Not specified | Not specified | Inhibits β-secretase; protects astrocytes from Aβ toxicity |

| Galantamine | 357-73-3 | C17H21BrN2O4S | Acetylcholinesterase inhibitor; used in Alzheimer's treatment |

Safety and Handling

The safety profile of this compound is not extensively documented; however, general precautions for handling chemical compounds should be observed. It is advisable to use personal protective equipment (PPE) including gloves and goggles when handling this compound.

Toxicological Data

While specific toxicological data for this compound may be limited, similar piperidine derivatives have been associated with mild toxicity. Standard hazard statements include potential irritations upon contact and inhalation risks .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester, and how can intermediates be stabilized?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by selective functionalization. For example, Suzuki coupling (using palladium catalysts like Pd(OAc)₂ and ligands such as XPhos) is a key step to introduce aryl groups . Intermediate stabilization requires inert atmospheres (e.g., nitrogen) and low-temperature storage (−20°C) to prevent Boc-group hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (≥85%) .

Q. How should researchers handle safety risks associated with this compound during experimental workflows?

- Methodological Answer : The compound may pose acute toxicity (oral Category 4, H302) and skin irritation (H315). Use fume hoods for synthesis steps involving volatile reagents (e.g., tert-butyl alcohol). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. First-aid measures for exposure: rinse skin with water for 15 minutes; if inhaled, move to fresh air and consult a physician immediately .

Q. What analytical techniques are recommended for verifying the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of Boc protection and esterification (e.g., δ ~1.4 ppm for Boc methyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities (<2% threshold) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (expected [M+H]⁺ ~340–360 Da depending on substituents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during Boc deprotection?

- Methodological Answer : Boc removal under acidic conditions (e.g., TFA/DCM) may lead to ester hydrolysis. To suppress this:

- Use milder acids (e.g., 4 M HCl in dioxane) at 0°C .

- Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in 10% MeOH/DCM).

- Add scavengers like triisopropylsilane to quench carbocation intermediates .

Q. What strategies resolve contradictions in reported spectroscopic data for related piperidine derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., piperidine ring protons) often arise from solvent polarity or pH. Standardization steps:

- Re-run spectra in deuterated DMSO or CDCl₃ with internal standards (TMS).

- Compare with computational predictions (DFT-based NMR simulations using Gaussian) .

- Cross-validate with X-ray crystallography data for solid-state conformation .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky Boc groups hinder nucleophilic attack at the piperidine nitrogen, favoring C-2 carboxylate reactivity .

- Electronic Effects : Electron-withdrawing esters (e.g., methyl carboxylate) activate the piperidine ring for electrophilic substitution. Use Hammett σ values to predict substituent effects (e.g., σₚ = +0.78 for COOCH₃) .

- Catalyst Tuning : Electron-rich ligands (e.g., XPhos) enhance Pd-catalyzed coupling efficiency with electron-deficient aryl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.